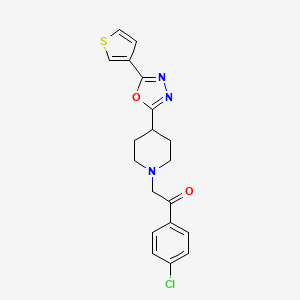

![molecular formula C11H14ClN3O2 B2427789 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride CAS No. 1909317-43-6](/img/structure/B2427789.png)

3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride” is a chemical compound with the CAS Number: 1909317-43-6 . It has a molecular weight of 255.7 . The compound is stored at room temperature and comes in a powder form .

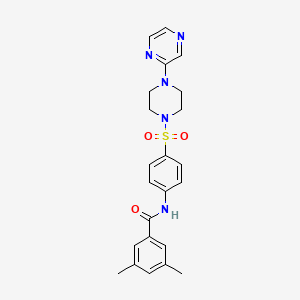

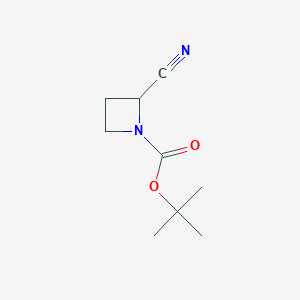

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O2.ClH/c1-13-7-10 (15)14 (11 (13)16)9-4-2-8 (6-12)3-5-9;/h2-5H,6-7,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.7 . It’s a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the data I found.Scientific Research Applications

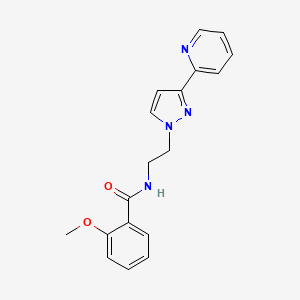

1. Inhibition of Human Heart Chymase

3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride derivatives have been investigated for their ability to selectively inhibit human heart chymase. Studies suggest that certain structural components, like the 1-phenyl moiety, significantly contribute to their inhibitory activity, offering potential in cardiovascular research (Niwata et al., 1997).

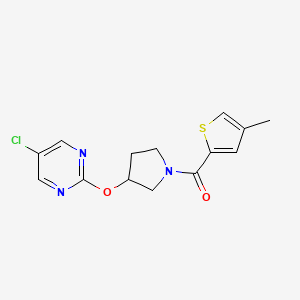

2. Synthesis of Bioactive Heteroaryl Thiazolidine-2,4-diones

The compound has also been used in the synthesis of bioactive heteroaryl thiazolidine-2,4-diones. These compounds exhibit potential antimicrobial activities against various microorganisms, showing promise in the field of medicinal chemistry (Ibrahim et al., 2011).

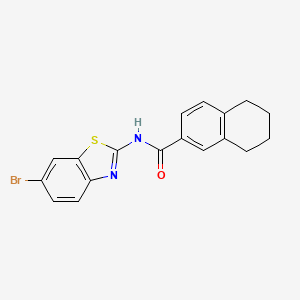

3. Development of Novel Nonpeptide Inhibitors

Research on derivatives of this compound focuses on developing novel nonpeptide inhibitors, particularly targeting enzymes like chymotrypsin and cathepsin G. This research is significant in understanding enzyme inhibition and developing therapeutic agents (Sedlák et al., 2005).

4. Synthesis of Spiro-Linked Compounds

Studies have also explored the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to the formation of novel spiro-linked 2-thioxoimidazolidine-oxindoles. These compounds could have significant implications in pharmaceutical chemistry (Klásek et al., 2010).

5. Pharmacophore Models in Drug Design

The compound has been studied in the context of pharmacophore models for drug design, particularly focusing on its affinity and selectivity toward receptors like 5-HT1A. This research aids in understanding the drug-receptor interaction and the development of more effective drugs (Handzlik et al., 2011).

6. Antimicrobial Evaluation

There is a significant body of research evaluating the antimicrobial potential of derivatives of this compound. These studies are crucial in discovering new antimicrobial agents and understanding their mechanisms of action (Thadhaney et al., 2010).

7. Dual Inhibitor of Signaling Pathways

Another notable application is the development of compounds as dual inhibitors of signaling pathways like Raf/MEK/ERK and PI3K/Akt. This research is particularly relevant in cancer therapeutics (Li et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, suggesting it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name |

3-[4-(aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c1-13-7-10(15)14(11(13)16)9-4-2-8(6-12)3-5-9;/h2-5H,6-7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVDIVUEECOKHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)C2=CC=C(C=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2427709.png)

![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2427718.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427728.png)